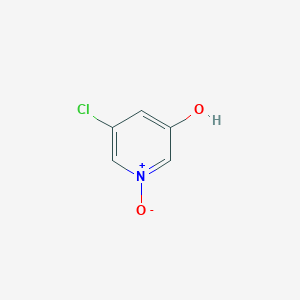
Pine bark extract
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pine bark extract, also known as Pycnogenol, is a natural supplement derived from the bark of the maritime pine tree (Pinus pinaster). This extract has gained popularity in recent years due to its potential health benefits and rich composition of bioactive compounds . Maritime pines are known to contain health-promoting plant compounds like vitamins, polyphenols, and other phytonutrients .
Synthesis Analysis
Maritime pine bark extract is made by first grinding pine bark, then washing and soaking it in hot water. Next, the solids are removed from the liquid extract . The liquid extract can then be used as is or further processed by freeze-drying and grinding it into a powder .
Molecular Structure Analysis
The most notable polyphenol nutrients in pine bark extract are Procyanidins and Catechins . Procyanidins are a type of flavonoid that acts as an antioxidant and appears to have medicinal properties . Catechins are another antioxidant-like flavonoid family that protects cells from oxidation and damaging free radicals .
Chemical Reactions Analysis
The extraction of Pinus taeda to obtain phenolic content is technically feasible . The extraction condition that maximizes extraction yields was defined at 50 °C, with a solid–liquid ratio of 1/10 and with an ethanol concentration of 50% .
Physical And Chemical Properties Analysis
The thickness, opacity, mechanical properties, and oxidation resistance of the bionic chitosan–PBE film increased, and the water vapor permeability decreased . The films based on chitosan incorporated PBE and with the bionic structure of dragonfly wings can potentially be applied to food packaging .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pine bark extract has great potential for the identification and development of novel antioxidant, anti-inflammatory, cardiovascular, neuroprotective, and anticancer medicines . It may find potential application as a natural preservative and/or antioxidant in food formulations or as a bioactive ingredient with controlled delivery in pharmaceuticals or nutraceuticals .
Eigenschaften
CAS-Nummer |
133248-87-0 |
|---|---|
Produktname |
Pine bark extract |
Molekularformel |
C5H7NO4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



